Ethyl 5-(trifluoromethoxy)picolinate
Description
Ethyl 5-(trifluoromethoxy)picolinate is a fluorinated pyridine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position of the picolinate ring and an ethyl ester group at the 2-position. These compounds are frequently explored in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, bioavailability, and target binding affinity .
Properties
Molecular Formula |
C9H8F3NO3 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-2-15-8(14)7-4-3-6(5-13-7)16-9(10,11)12/h3-5H,2H2,1H3 |
InChI Key |
YLVIKQRKRHVAIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-hydroxypicolinic acid with trifluoromethanesulfonic anhydride in the presence of a base, followed by esterification with ethanol to yield the desired product .
Industrial Production Methods: Industrial production of ethyl 5-(trifluoromethoxy)picolinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(trifluoromethoxy)picolinate can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The picolinate ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution reagents are commonly employed.
Major Products Formed:
Oxidation: Formation of trifluoromethoxy oxides.
Reduction: Formation of ethyl 5-(trifluoromethoxy)picolinyl alcohol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Ethyl 5-(trifluoromethoxy)picolinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in enzyme inhibition assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, especially in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of ethyl 5-(trifluoromethoxy)picolinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The trifluoromethoxy (-OCF₃) group distinguishes Ethyl 5-(trifluoromethoxy)picolinate from analogs with trifluoromethyl (-CF₃), chloro (-Cl), or other substituents. Key differences in molecular properties are summarized below:
*Estimated based on molecular formula (C₉H₈F₃NO₃).
- LogP and Solubility : The trifluoromethoxy group increases lipophilicity compared to the trifluoromethyl analog due to the oxygen atom’s polarity, though less so than chloro substituents .
- Bioavailability : Ethyl 5-(trifluoromethyl)picolinate exhibits high gastrointestinal absorption (92% predicted) and moderate blood-brain barrier permeability (43% predicted), while chloro-substituted analogs show reduced permeability due to higher molecular weight and LogP .
Functional Group Impact on Drug-Likeness
- Metabolic Stability : Fluorinated groups (-CF₃, -OCF₃) reduce oxidative metabolism, enhancing half-life. However, -OCF₃ may introduce susceptibility to esterase-mediated hydrolysis compared to -CF₃ .
- Lipinski’s Rule Compliance : Ethyl 5-(trifluoromethyl)picolinate complies with Lipinski’s rules (molecular weight <500, LogP <5), suggesting oral bioavailability. The trifluoromethoxy analog’s slightly higher LogP (~2.1) retains compliance .
High-Similarity Compounds (Similarity >0.9)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
